Descinolone
Overview
Description
Descinolone is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The chemical structure of this compound is characterized by the presence of a fluorine atom at the 9α position and hydroxyl groups at the 11β, 16α, and 17α positions. Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Descinolone involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 9α position and hydroxylation at the 11β, 16α, and 17α positions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Descinolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a synthetic glucocorticoid, Descinolone serves as a model compound for studying steroid chemistry and developing new synthetic routes.
Biology: this compound’s anti-inflammatory and immunosuppressive properties make it a valuable tool for studying cellular and molecular mechanisms of inflammation and immune response.
Medicine: Although not marketed, this compound’s pharmacological profile suggests potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: this compound can be used in the development of new corticosteroid drugs and formulations.
Mechanism of Action
Descinolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the expression of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and other mediators of inflammation .
Comparison with Similar Compounds
Triamcinolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used glucocorticoid for treating various inflammatory and autoimmune conditions.
Comparison: Descinolone is unique due to its specific structural modifications, such as the fluorine atom at the 9α position and multiple hydroxyl groups. These modifications contribute to its distinct pharmacological profile, including its potency and duration of action. Compared to Triamcinolone, Dexamethasone, and Prednisolone, this compound may offer advantages in terms of specific receptor binding and gene regulation, although it was never marketed .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-11(23)21(27)16(25)9-15-14-5-4-12-8-13(24)6-7-18(12,2)20(14,22)17(26)10-19(15,21)3/h6-8,14-17,25-27H,4-5,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBAFABWCTLEN-PMVIMZBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024230 | |
Record name | Descinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-52-8 | |
Record name | Descinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Descinolone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Descinolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Descinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCINOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBV60529GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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